molecular formula C23H19N3O3S B2889274 2-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile CAS No. 899976-61-5

2-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile

Cat. No.: B2889274
CAS No.: 899976-61-5
M. Wt: 417.48
InChI Key: OXVQZBCRZOUOHB-UHFFFAOYSA-N
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Description

This compound features a benzothiadiazine dioxide core (1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-one) substituted with a 4-ethylphenyl group at position 2 and a benzonitrile-methyl group at position 2. Its design aligns with strategies for optimizing pharmacokinetics and target engagement seen in related heterocyclic systems .

Properties

IUPAC Name

2-[[2-(4-ethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-2-17-11-13-20(14-12-17)26-23(27)25(16-19-8-4-3-7-18(19)15-24)21-9-5-6-10-22(21)30(26,28)29/h3-14H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVQZBCRZOUOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Synthesis of the Compound

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Thiadiazine Ring : This may involve reactions with sulfur-containing reagents to construct the thiadiazine framework.
  • Introduction of Functional Groups : The addition of ethylphenyl and benzonitrile moieties is crucial for enhancing biological activity.
  • Purification Techniques : Common methods include recrystallization and chromatography to isolate the desired product in high purity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for various enzymes related to disease pathways.
  • Receptor Modulation : The compound could interact with specific receptors, influencing cellular signaling pathways.

Pharmacological Properties

Research indicates that compounds related to thiadiazine structures often exhibit:

  • Antimicrobial Activity : Several studies have reported that related compounds show significant antibacterial and antifungal properties.
  • Antitumor Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.

Case Studies

  • Antitumor Activity :
    • A study evaluated the cytotoxic effects of thiadiazine derivatives on various cancer cell lines. Results indicated that certain modifications led to increased potency against breast and lung cancer cells.
  • Antimicrobial Studies :
    • In vitro tests showcased that compounds similar to 2-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile exhibited significant activity against Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

ModificationEffect on Activity
Ethyl Group at Position 4Enhanced lipophilicity and cellular uptake
Dioxido GroupIncreased interaction with biological targets
Benzonitrile MoietyImproved binding affinity to target receptors

Recent Studies

Recent literature has focused on exploring the pharmacological potential of thiadiazine derivatives. For instance:

  • A study published in 2023 highlighted a series of thiadiazine compounds that showed promising results in inhibiting tumor growth through targeted molecular interactions .
  • Another investigation into the antimicrobial properties of similar compounds revealed their effectiveness against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzothiadiazine/Benzothiazine Cores

Compound Name/ID Core Structure Key Substituents Biological Activity Key Findings
3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones () Benzothiadiazine dioxide fused with quinolinone Quinolinone at position 3 HCV polymerase inhibition Potent enzymatic inhibition (IC₅₀ = 60 nM) and replicon activity. Substituents on the quinolinone ring (e.g., cyclopropylethyl) enhance cellular potency .
Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates () Benzothiazine dioxide Carboxylate at position 3 Not specified (likely antiviral/antibacterial) Synthesis challenges due to multiple reactive centers; substituents introduced pre-cyclization for regioselectivity .
2-(3-Benzoyl-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-2-yl)-1-phenyl-ethanone () Benzothiazine dioxide Benzoyl and phenyl groups Biologically active (unspecified) Crystal structure confirms planar geometry; substituents influence packing and solubility .

Compounds with Benzonitrile Moieties

Compound Name/ID Core Structure Key Substituents Biological Activity Key Findings
Perampanel () Pyridinone Benzonitrile at position 2 AMPA receptor antagonism High potency (IC₅₀ = 60 nM in Ca²⁺ influx assay). Benzonitrile enhances binding via dipole interactions and metabolic stability .
4-[3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile () Imidazolidinone Benzonitrile and trifluoromethyl Anticancer (Ru 59063 analog) Combines lipophilic (CF₃) and polar (cyano) groups for balanced bioavailability .

Heterocyclic Systems with Sulfone/Thiadiazine Motifs

Compound Name/ID Core Structure Key Substituents Biological Activity Key Findings
BAY 59-7939 () Oxazolidinone Chlorothiophene and biphenyl Factor Xa inhibition Nonbasic chlorothiophene in S1 pocket enhances oral bioavailability while maintaining potency .
5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole () Thiadiazole Phenoxy and phenyl Not specified Demonstrates synthetic versatility of thiadiazole cores; substituents modulate electronic properties .

Key Structural and Functional Insights

Core Heterocycle Impact: The benzothiadiazine dioxide core in the target compound offers rigidity and polarity, similar to HCV inhibitors () and benzothiazine derivatives (). This contrasts with thiadiazoles () or oxazolidinones (), which prioritize different binding interactions. The 1,1-dioxido group enhances hydrogen-bond acceptor capacity, critical for enzyme inhibition (e.g., HCV polymerase) .

Benzonitrile: Common in CNS-active () and anticancer () compounds, likely due to its electron-withdrawing nature and metabolic stability.

Synthetic Challenges :

  • Modifying pre-formed benzothiadiazine rings (as in ) risks regioselectivity issues, suggesting the target compound’s substituents were strategically introduced early in synthesis.

Biological Activity Trends :

  • Benzonitrile-containing compounds (e.g., perampanel, ) often exhibit potent receptor binding, while benzothiadiazines () target viral enzymes. The target compound’s activity may depend on the interplay between its core and substituents.

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